2-(4-Bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound you’re asking about contains several functional groups common in organic chemistry, including a bromothiophene, a thiazole, and a carboxylic acid . These groups are often found in various pharmaceuticals and materials due to their diverse chemical properties .
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed using techniques like NMR and IR spectroscopy . These techniques provide information about the types of atoms in the compound and their connectivity .Chemical Reactions Analysis
The compound you’re asking about likely undergoes reactions typical of its functional groups. For example, the bromothiophene group can participate in various cross-coupling reactions. The carboxylic acid group can undergo reactions like esterification and amide formation.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Techniques like melting point determination, solubility testing, and spectroscopic analyses can provide information about these properties .Scientific Research Applications
Microwave-Assisted Synthesis
A study by Dawood et al. (2015) explores the microwave-assisted synthesis of derivatives involving 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole, emphasizing its use in Suzuki cross-coupling reactions. This technique highlights its potential in facilitating efficient and rapid chemical reactions (Dawood, Elamin, & Faraga, 2015).
Synthesis of Pyrazole Amides
Kanwal et al. (2022) discuss the synthesis of pyrazole-thiophene-based amide derivatives using 5-Bromothiophene carboxylic acid. This synthesis explores the structural features and non-linear optical properties of the derivatives, offering insights into their potential applications in materials science (Kanwal et al., 2022).
Antifungal and Antibacterial Evaluation
Sharma et al. (2022) investigate the antifungal and antibacterial properties of 5-bromothiophene-based derivatives. Their study indicates the potential use of these compounds in developing new antimicrobial agents (Sharma et al., 2022).
Antioxidant Evaluation
Althagafi (2022) examines the antioxidant activities of 5-(5-bromothiophen-2-oyl)-2-(phenylamino)thiophen-3-yl) ethylidene-hydrazinylthiazole derivatives. This research contributes to understanding the potential health benefits and applications of these compounds in medicine (Althagafi, 2022).
Aluminum(III) Detection
Lambert et al. (2000) explore the use of thiophene derivatives, including 2-(4,5-dihydro-1,3-thiazol-2-yl)phenol, for the detection of Aluminum(III). This study underscores the potential utility of these compounds in environmental and biological monitoring applications (Lambert et al., 2000).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(4-bromothiophen-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S2/c1-4-7(9(12)13)15-8(11-4)6-2-5(10)3-14-6/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAUFLOIXNBEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CS2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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